4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
The compound “4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” is a complex organic molecule that features multiple functional groups, including hydroxyl, hydrazono, acetyl, and sulfonate groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler organic molecules. Key steps might include:
- Formation of the hydrazono group through the reaction of a hydrazine derivative with an appropriate carbonyl compound.
- Introduction of the hydroxyl and diphenylacetyl groups through nucleophilic substitution or addition reactions.
- Coupling of the phenyl and benzenesulfonate moieties via electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes for scalability, yield, and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for better control over reaction conditions.
- Purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The acetylamino and sulfonate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
- Oxidation might yield a ketone or aldehyde derivative.
- Reduction might yield a hydrazine derivative.
- Substitution reactions could produce a variety of functionalized derivatives depending on the reagents used.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-(AMINO)-1-BENZENESULFONATE
- 4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-(METHYLAMINO)-1-BENZENESULFONATE
Uniqueness
The unique combination of functional groups in “4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in designing specific inhibitors or probes for research purposes.
Properties
Molecular Formula |
C29H25N3O6S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C29H25N3O6S/c1-21(33)31-25-14-18-27(19-15-25)39(36,37)38-26-16-12-22(13-17-26)20-30-32-28(34)29(35,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-20,35H,1H3,(H,31,33)(H,32,34)/b30-20+ |
InChI Key |
CUEQNAUEZWXTRD-TWKHWXDSSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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